molecular formula C15H32OSn B1443715 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- CAS No. 74141-13-2

2-Propen-1-ol, 3-(tributylstannyl)-, (Z)-

Cat. No. B1443715
CAS RN: 74141-13-2
M. Wt: 347.1 g/mol
InChI Key: ODLVTDCSVYRSPD-UHFFFAOYSA-N
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Description

2-Propen-1-ol, 3-(tributylstannyl)-, (Z)-, also known as TBSP, is a chemical compound that belongs to the family of organotin compounds1. It has a molecular formula of C15H32OSn and a molecular weight of 347.1 g/mol1.



Synthesis Analysis

The synthesis of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- is not explicitly mentioned in the search results. However, it’s worth noting that the synthesis of similar compounds often involves organotin reactions, which are widely used in organic chemistry.



Molecular Structure Analysis

The exact molecular structure of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- is not provided in the search results. However, the molecular formula C15H32OSn suggests that it contains carbon ©, hydrogen (H), oxygen (O), and tin (Sn) atoms1.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- are not detailed in the search results. However, organotin compounds like TBSP are generally known for their role in various organic reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- are not explicitly mentioned in the search results. However, given its molecular formula and weight1, one can infer that it’s a relatively heavy molecule with potential for diverse chemical interactions due to the presence of tin.


Scientific Research Applications

Z-Selective Synthesis of Homoallylic Alcohols

2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- is used in the Z-selective synthesis of homoallylic alcohols. This involves the reaction with aldehydes and BuSnCl3 to produce (Z)-homoallylic alcohol, a method beneficial for creating (Z)-double bonds and synthesizing pheromones (Miyake & Yamamura, 1994).

Transmetallation and Isomerization

The compound is also involved in transmetallation and isomerization processes. These reactions are applied to stereoselective (Z)-3-phenyl-2-propenylation and threo-1-phenyl-2-propenylation of aldehydes (Miyake & Yamamura, 1993).

Synthesis of 2-Tributylstannyl-1-alkenes

It serves as a precursor for various 2-tributylstannyl-1-alkenes. These compounds are synthesized through treatment with complex organocopper species, and they have applications in the synthesis of polyunsaturated compounds (Bellina et al., 1994).

Vinyltin Synthon Applications

This chemical is transformed into various functionalized allylsilanes through reactions with electrophiles, illustrating its versatility as a vinyltin and allylsilane reagent (Verlhac & Pereyre, 1990).

Building Blocks for Solid-Phase Synthesis

It is used in the solid-phase synthesis of skipped dienes and trienes, showcasing its utility in complex organic syntheses (Havranek & Dvořák, 2000).

Preparation of Novel 1,3-Allyl Dianions

The compound is employed in the preparation of novel 1,3-allyl dianions, demonstrating its role in the development of new organic synthesis methodologies (Madec & Férézou, 1997).

Safety And Hazards

The specific safety and hazards associated with 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- are not detailed in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling and storing this compound to prevent any potential hazards.


Future Directions

The future directions for research and applications of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- are not specified in the search results. However, given the importance of organotin compounds in organic chemistry, it’s likely that further studies will continue to explore their properties and potential uses.


Please note that this analysis is based on the available information and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

3-tributylstannylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2,4H,3H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLVTDCSVYRSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propen-1-ol, 3-(tributylstannyl)-, (Z)-

Synthesis routes and methods

Procedure details

To neat propargyl alcohol (1 ml) were added tributyl stannane (5.8 ml) followed by 1,1′-azobis(cyclohexanecarbonitrile) (213 mg). The mixture was heated for 2 h at 80° C., cooled to RT, and directly purified by column chromatography (EA/Hept 4/96 to 5/95) to afford 2.98 g of the desired product.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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